2,3'-Dibromobiphenyl
Overview
Description
2,3’-Dibromobiphenyl is a polybrominated biphenyl, a class of compounds characterized by two bromine atoms attached to a biphenyl structure. These compounds are known for their use as flame retardants and have applications in various industries, including electronics and textiles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3’-Dibromobiphenyl typically involves the bromination of biphenyl. One common method is the direct bromination of biphenyl using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 3 positions .
Industrial Production Methods: Industrial production of 2,3’-Dibromobiphenyl follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The product is then purified through crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions: 2,3’-Dibromobiphenyl undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted biphenyls, while oxidation can produce biphenyl carboxylic acids .
Scientific Research Applications
2,3’-Dibromobiphenyl has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Studies have explored its effects on biological systems, particularly its role as an endocrine disruptor.
Medicine: Research has investigated its potential therapeutic applications and toxicological effects.
Industry: It is used in the production of flame retardants and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3’-Dibromobiphenyl involves its interaction with cellular receptors and enzymes. It binds to the XRE promoter region of genes, activating the expression of multiple phase I and II xenobiotic metabolizing enzymes, such as the CYP1A1 gene. This activation leads to various biochemical and toxic effects, including disruption of endocrine functions and interference with cell cycle regulation .
Comparison with Similar Compounds
- 2,2’-Dibromobiphenyl
- 3,3’-Dibromobiphenyl
- 4,4’-Dibromobiphenyl
Comparison: 2,3’-Dibromobiphenyl is unique due to its specific bromination pattern, which influences its chemical reactivity and biological activity. Compared to other dibromobiphenyls, it has distinct properties that make it suitable for specific applications, such as its use in flame retardants and its potential endocrine-disrupting effects .
Properties
IUPAC Name |
1-bromo-2-(3-bromophenyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Br2/c13-10-5-3-4-9(8-10)11-6-1-2-7-12(11)14/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNZTUODKOQEMNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC=C2)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00197929 | |
Record name | 1,1'-Biphenyl, 2,3'-dibromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00197929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
49602-90-6 | |
Record name | 2,3'-Dibromobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049602906 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1'-Biphenyl, 2,3'-dibromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00197929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3'-DIBROMOBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26V15WO092 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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